

2-Phenylpentanoic acid basic properties

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Compound of Interest

Compound Name: 2-Phenylpentanoic acid

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An In-depth Technical Guide to **2-Phenylpentanoic Acid**: Core Properties and Applications

Introduction

2-Phenylpentanoic acid, identified by CAS number 5558-45-2, is an aromatic carboxylic acid. Its structure features a pentanoic acid backbone with a phenyl group substituted at the alpha-carbon (position 2).^[1] This structural arrangement places it within the broader class of 2-arylalkanoic acids, a motif of significant interest in medicinal chemistry. While not as widely known as some of its structural relatives, **2-phenylpentanoic acid** serves as a valuable intermediate in organic synthesis and is a subject of investigation for potential biological activities.^[1] Its physicochemical properties are dictated by the interplay between the hydrophobic phenyl ring and propyl chain, and the hydrophilic carboxylic acid functional group. This guide provides a comprehensive overview of its core properties, synthesis, analytical characterization, and safety protocols, tailored for researchers and professionals in drug development.

Physicochemical and Computed Properties

The fundamental properties of **2-Phenylpentanoic acid** are summarized below. These characteristics are crucial for designing experimental protocols, predicting its behavior in various solvent systems, and understanding its potential interactions in biological systems.

Property	Value	Source
IUPAC Name	2-phenylpentanoic acid	PubChem[2]
Synonyms	2-Phenyl-pentanoic acid, Phenylvaleric acid	CymitQuimica[1]
CAS Number	5558-45-2	CymitQuimica[1]
Molecular Formula	C ₁₁ H ₁₄ O ₂	PubChem[2]
Molecular Weight	178.23 g/mol	PubChem[2]
Appearance	White to off-white solid	CymitQuimica[1]
Solubility	Moderately soluble in organic solvents; less soluble in water	CymitQuimica[1]
XLogP3-AA	2.9	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	2	PubChem[2]
Rotatable Bond Count	3	PubChem[2]

Chemical Synthesis and Reactivity

The synthesis of **2-phenylpentanoic acid** can be conceptualized through established methods for creating 2-arylpropionic acids, which are structurally similar.[3] A common approach involves the alkylation of a phenylacetic acid derivative.

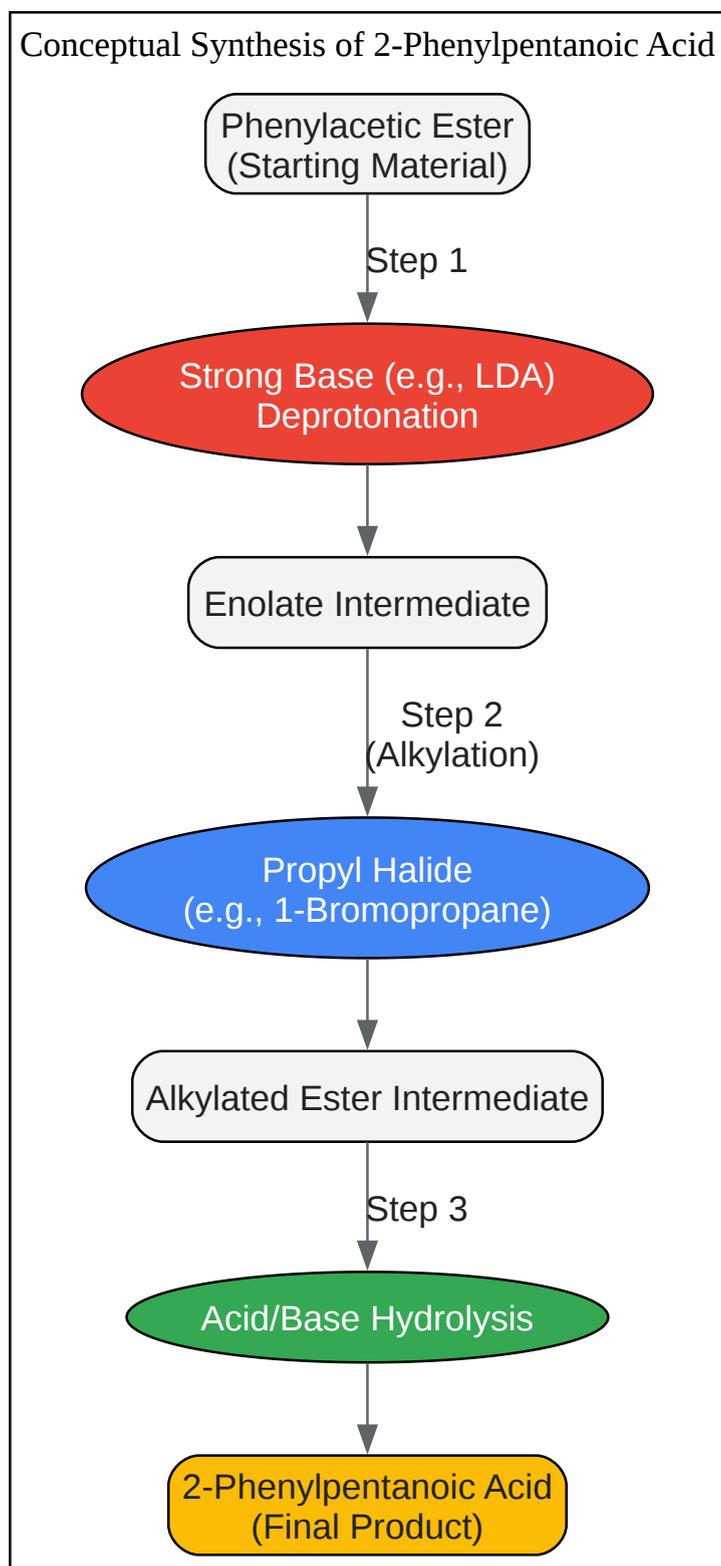
Conceptual Synthesis Workflow

A generalized synthetic route can be envisioned as follows:

- **Deprotonation:** A strong base, such as Lithium diisopropylamide (LDA), is used to deprotonate the alpha-carbon of a phenylacetic ester, creating a nucleophilic enolate.
- **Alkylation:** The enolate is then reacted with an appropriate alkylating agent, in this case, a propyl halide (e.g., 1-bromopropane), to introduce the propyl group at the alpha-position.

- Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the final **2-phenylpentanoic acid** product.

This workflow highlights the core logic of forming the C-C bond at the alpha position to the phenyl ring and carboxylic acid.



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Caption: Conceptual workflow for the synthesis of **2-phenylpentanoic acid**.

Chemical Reactivity

The reactivity of **2-phenylpentanoic acid** is dominated by its carboxylic acid functional group. This group imparts acidic properties and allows for a range of chemical transformations, making it a versatile synthetic intermediate.^[1] Key reactions include:

- Esterification: Reaction with alcohols under acidic conditions to form esters.
- Amidation: Reaction with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride), to form amides.
- Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of **2-phenylpentanoic acid**.

Spectroscopic Analysis

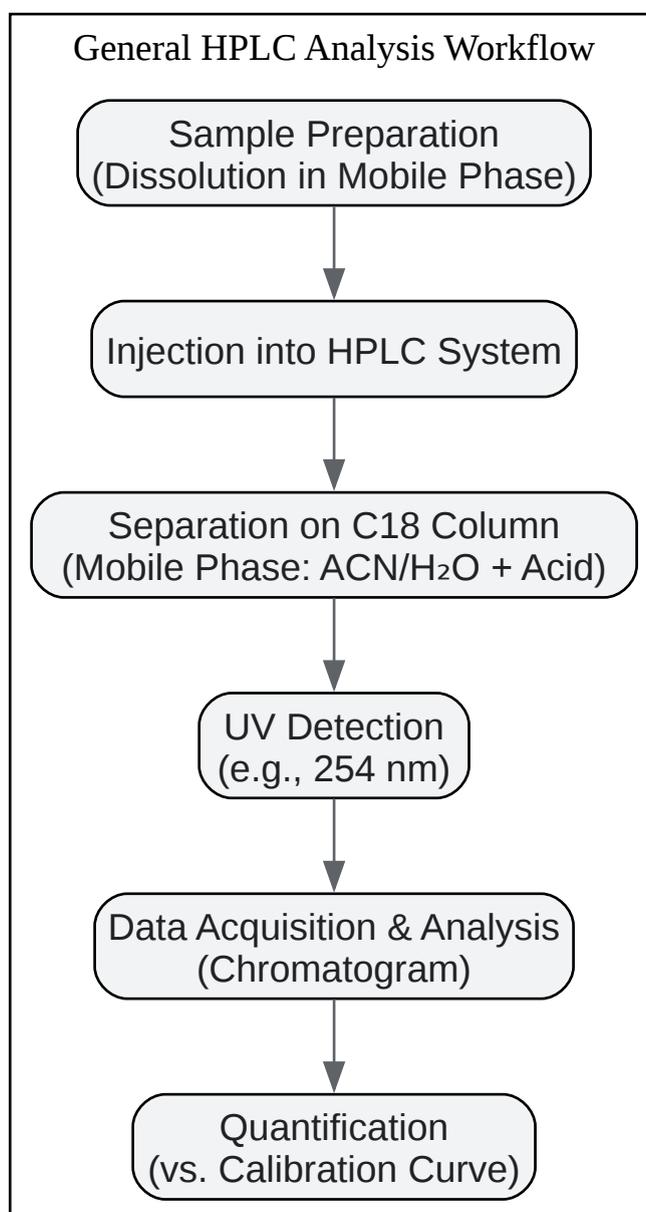
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group (typically in the 7.2-7.4 ppm range), the alpha-proton adjacent to the carboxylic acid and phenyl group, and the aliphatic protons of the propyl chain. The carboxylic acid proton itself would appear as a broad singlet at a downfield chemical shift (>10 ppm).
 - ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carboxyl carbon (~175-185 ppm), the aromatic carbons, and the aliphatic carbons of the pentanoic acid chain.^[4]
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band for the carboxylic acid group (typically ~2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretching band (~1700 cm⁻¹).^[5]

- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.[2]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of **2-phenylpentanoic acid** and for its quantification in reaction mixtures or biological matrices.

- Column Selection: A reverse-phase column (e.g., C18) is appropriate for this non-polar compound.
- Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like water with a small amount of acid, such as phosphoric or formic acid to suppress ionization of the carboxyl group) is typically used.[6]
- Isocratic or Gradient Elution: Depending on the sample matrix, either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution can be employed.
- Detection: UV detection is suitable, as the phenyl group provides a strong chromophore, typically monitored around 254 nm.
- Quantification: A calibration curve is generated using standards of known concentration to quantify the amount of **2-phenylpentanoic acid** in the sample.



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Caption: Standard workflow for the HPLC analysis of **2-phenylpentanoic acid**.

Applications in Drug Discovery and Development

While **2-phenylpentanoic acid** itself is not a known therapeutic agent, its core structure is a key building block in medicinal chemistry.[1] The 2-arylalkanoic acid motif is famously found in non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[3] Therefore, derivatives of **2-phenylpentanoic acid** are of interest for synthesizing novel compounds with

potential pharmacological activities.[7] Its utility lies in its role as a synthetic intermediate, allowing for the introduction of various functional groups through reactions at its carboxylic acid moiety to explore structure-activity relationships (SAR) in drug discovery programs.[1][8]

Safety and Handling

Understanding the hazards associated with **2-phenylpentanoic acid** is critical for its safe handling in a laboratory setting. Based on aggregated GHS data, the compound presents several risks.[2][9]

GHS Hazard Classification

Hazard Class	GHS Statement	Pictogram
Skin Corrosion/Irritation	H315: Causes skin irritation	Warning
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	Warning
Specific target organ toxicity	H335: May cause respiratory irritation	Warning

Source: PubChem, AK Scientific, Inc.[2][9]

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][10] In case of dust formation, use an approved respirator.[11]
- Handling: Avoid contact with skin and eyes. Do not breathe dust.[10] Use only in a well-ventilated area.[9] Wash hands thoroughly after handling.[9]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11]
- First Aid Measures:
 - Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[9]

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]
- Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

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